4-(Trifluoromethoxy)phenyl-DL-alanine
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Overview
Description
4-(Trifluoromethoxy)phenyl-DL-alanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Trifluoromethoxy)phenyl isocyanate with aliphatic diamines, yielding the desired compound in moderate to high yields . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)phenyl-DL-alanine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)phenyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the phenyl ring or the trifluoromethoxy group, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-substituted quinones, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring .
Scientific Research Applications
4-(Trifluoromethoxy)phenyl-DL-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl isocyanate: Used in the synthesis of various derivatives, including 4-(Trifluoromethoxy)phenyl-DL-alanine.
4-(Trifluoromethoxy)phenylhydrazine: Another compound with a trifluoromethoxy group, used in different synthetic applications.
4-(Trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy group and the alanine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)anilino]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c1-6(9(15)16)14-7-2-4-8(5-3-7)17-10(11,12)13/h2-6,14H,1H3,(H,15,16) |
InChI Key |
HRAUUSVHHAZVBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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